REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].[CH2:4]=O.[Cl:6][C:7]1[CH:8]=[C:9]2[C:13](=[CH:14][CH:15]=1)[NH:12][CH:11]=[CH:10]2>O1CCOCC1.C(O)(=O)C>[CH3:1][N:2]([CH2:4][C:10]1[C:9]2[C:13](=[CH:14][CH:15]=[C:7]([Cl:6])[CH:8]=2)[NH:12][CH:11]=1)[CH3:3]
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Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
4.8 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C2C=CNC2=CC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was then was stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated to approximately 50 mL by rotary evaporation
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Type
|
ADDITION
|
Details
|
diluted with water (≈500 mL)
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Type
|
EXTRACTION
|
Details
|
extracted with ether (~200 mL)
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
extracted into methylene chloride
|
Type
|
CUSTOM
|
Details
|
The methylene chloride phase was separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried over potassium carbonate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Crystallization
|
Type
|
ADDITION
|
Details
|
from a mixture of acetone and diisopropyl ether
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC1=CNC2=CC=C(C=C12)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 50.5 mmol | |
AMOUNT: MASS | 10.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |